![molecular formula C17H13F2N3O3 B2846820 2,4-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 946212-01-7](/img/structure/B2846820.png)
2,4-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
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Description
2,4-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound that has gained significant attention in scientific research. This compound has shown potential in various applications, including cancer treatment, drug discovery, and neuroprotection.
Scientific Research Applications
Reactivity and Catalysis
- Difluorinated alkenoates demonstrate unique reactivity in Diels-Alder reactions, especially when interacting with furans. This reaction, facilitated by tin(IV) catalysts, showcases the unique properties of difluorinated compounds in organic synthesis (Griffith et al., 2006).
Synthesis of Furanimines
- Pd(II)-catalyzed oxidative heterodimerization of 2,3-allenamides and 1,2-allenyl ketones is a method for synthesizing 4-(furan-3'-yl)-2(5H)-furanimines. This process illustrates the potential of furan derivatives in complex organic syntheses (Ma, Gu, & Yu, 2005).
Rh(III)-Catalyzed Alkenylation
- Rhodium(III)-catalyzed alkenylation of benzamides with gem-difluorohomoallylic silyl ethers demonstrates the utility of difluoro compounds in producing complex organic molecules, particularly in the pharmaceutical and agrochemical industries (Cui et al., 2023).
Development of Benzofuran-4(5H)-ones
- The synthesis of benzofuran-4(5H)-ones via microwave irradiation exemplifies the application of furan derivatives in creating multifunctional molecules for various scientific purposes (Ma et al., 2014).
Modification of Molecular Structure for Sensing and Imaging
- Modification of molecular structures, such as in the case of furan derivatives, can significantly impact the properties of molecules, making them suitable for applications in fluorescence sensing and imaging (Han et al., 2018).
properties
IUPAC Name |
2,4-difluoro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3/c18-11-3-4-12(13(19)10-11)17(24)20-7-8-22-16(23)6-5-14(21-22)15-2-1-9-25-15/h1-6,9-10H,7-8H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMIQFSLCRKFFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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